molecular formula C23H32N4O3 B2567328 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-methyl-N-(1-methylpiperidin-4-yl)-2-oxoacetamide CAS No. 893999-69-4

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-methyl-N-(1-methylpiperidin-4-yl)-2-oxoacetamide

Cat. No.: B2567328
CAS No.: 893999-69-4
M. Wt: 412.534
InChI Key: GTYGKYOJKANPBZ-UHFFFAOYSA-N
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Description

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-methyl-N-(1-methylpiperidin-4-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C23H32N4O3 and its molecular weight is 412.534. The purity is usually 95%.
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Scientific Research Applications

Potential as a Cannabinoid Receptor Type 2 Ligand

A study by Moldovan et al. (2017) highlights the synthesis of indol-3-yl-oxoacetamides, including derivatives similar to the chemical , demonstrating their potency as selective CB2 ligands. This suggests potential applications in exploring cannabinoid receptor interactions (Moldovan et al., 2017).

Neuroprotective Agent Research

Buemi et al. (2013) conducted a study on several indole derivatives, discovering their potent ligands of GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptors, alongside demonstrating antioxidant properties. This research indicates the utility of these compounds in neurodegenerative disease treatment, which may extend to the compound (Buemi et al., 2013).

Synthetic Chemistry Applications

Sobenina et al. (2010) explored the hydroamination of related compounds, demonstrating the feasibility of synthesizing various indole derivatives under mild conditions. This points to the compound's relevance in advanced synthetic chemistry techniques (Sobenina et al., 2010).

Potential in Antipsychotic Medication

Wise et al. (1987) studied compounds including 2-(diethylamino) derivatives and found them to have an antipsychotic-like profile in behavioral animal tests, suggesting possible applications in the development of new antipsychotic medications (Wise et al., 1987).

Redox Reactions and Structural Analysis

Research by Sen' et al. (2014) on redox derivatives of similar compounds, focusing on structural changes and redox reactions, indicates the compound's potential in detailed chemical analysis and redox chemistry (Sen' et al., 2014).

Antifungal Activity Research

Singh and Vedi (2014) synthesized novel triazolylindole derivatives for antifungal activity evaluation. The relevance of this study lies in the potential antifungal applications of indole derivatives, including the compound (Singh & Vedi, 2014).

Antiallergic Agent Development

Menciu et al. (1999) investigated new N-(pyridin-4-yl)-(indol-3-yl)acetamides as antiallergic agents. This study's relevance is in identifying the potential of indole derivatives in developing novel antiallergic compounds (Menciu et al., 1999).

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-N-(1-methylpiperidin-4-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O3/c1-5-26(6-2)21(28)16-27-15-19(18-9-7-8-10-20(18)27)22(29)23(30)25(4)17-11-13-24(3)14-12-17/h7-10,15,17H,5-6,11-14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYGKYOJKANPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N(C)C3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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